3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile” is a complex organic molecule. It contains a fluorophenyl group, a thiazepane ring (a seven-membered ring containing one nitrogen and one sulfur atom), and a benzonitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
Again, without specific data, it’s difficult to provide a detailed molecular structure analysis. The molecule’s shape and properties would be heavily influenced by the thiazepane ring and the attached groups. The fluorine atom on the phenyl group would likely be an important site of reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiazepane ring, the fluorophenyl group, and the benzonitrile group. The nitrile group could undergo reactions such as hydrolysis, reduction, or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and could influence its boiling and melting points .Scientific Research Applications
Metabolism and Pharmacokinetics
The study of novel compounds, including those with complex structures similar to 3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile, often involves detailed analysis of their metabolism and pharmacokinetics in humans. For instance, research on compounds like SB-649868, which shares structural similarities with the specified chemical, illustrates how these entities are metabolized and eliminated from the body. This particular compound, developed as an orexin receptor antagonist for insomnia treatment, shows extensive metabolism with principal elimination via feces, highlighting the importance of understanding the metabolic pathways of novel therapeutic agents for optimizing their pharmacological profiles and safety (Renzulli et al., 2011).
Radioligand Development for PET Imaging
Another significant area of research application is the development of radioligands for positron emission tomography (PET) imaging, aiding in the visualization and quantification of specific receptors or enzymes in the human brain and other organs. Compounds like 18F-SP203 serve as radioligands for metabotropic glutamate subtype 5 (mGluR5) receptors, demonstrating the potential of using structurally complex molecules for imaging studies. This research provides insights into the distribution and density of specific receptors, contributing to our understanding of various neurological conditions and the development of targeted therapies (Brown et al., 2008).
Environmental and Health Monitoring
Research on environmental chemicals, including those structurally related to this compound, often focuses on their presence in various matrices and potential health effects. Studies on the urinary excretion of non-persistent environmental chemicals provide valuable information on human exposure levels, contributing to risk assessment and regulatory policies aimed at protecting public health (Frederiksen et al., 2014).
Diagnostic Applications in Neurology
The utilization of specific compounds in the diagnosis and monitoring of neurological disorders is another critical area of research. For example, radioligands that bind to certain receptors in the brain can be used in PET imaging to identify and quantify pathological changes associated with diseases like Alzheimer's and epilepsy. This research aids in the early diagnosis of neurological conditions, monitoring disease progression, and evaluating the efficacy of therapeutic interventions (Kadir et al., 2012; Savic et al., 1993).
Mechanism of Action
Properties
IUPAC Name |
3-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-17-7-2-1-6-16(17)18-8-9-22(10-11-26(18,24)25)19(23)15-5-3-4-14(12-15)13-21/h1-7,12,18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZPFRBYIFVIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.